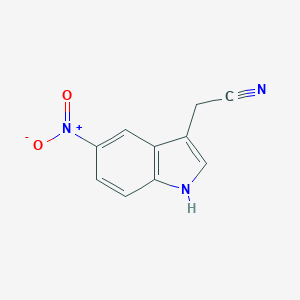

2-(5-ニトロ-1H-インドール-3-イル)アセトニトリル

概要

説明

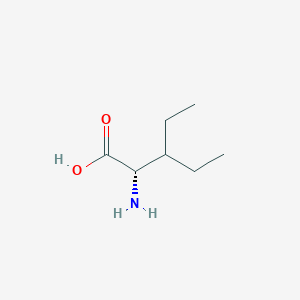

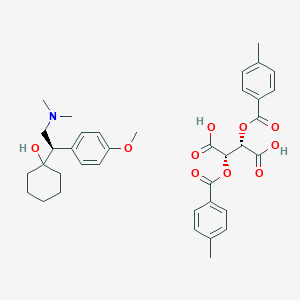

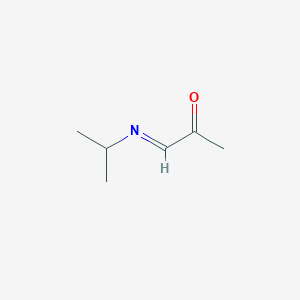

2-(5-nitro-1H-indol-3-yl)acetonitrile (5-nitroindanecarboxamide) is a synthetic organic compound with a broad range of applications in the scientific and medical fields. It is a nitroindane derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms as substituents. 5-nitroindanecarboxamide has a variety of uses, including as a reagent in organic synthesis, a fluorescent dye, and a fluorescent indicator for biological assays.

科学的研究の応用

インドール誘導体の生物学的可能性

2-(5-ニトロ-1H-インドール-3-イル)アセトニトリルを含むインドール誘導体は、さまざまな生物活性を有する . これらには、抗ウイルス剤、抗炎症剤、抗癌剤、抗HIV剤、抗酸化剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、および抗コリンエステラーゼ活性などがあります . インドール核は、多くの重要な合成薬剤分子に見られ、複数の受容体に高親和性で結合し、新しい有用な誘導体の開発に役立っています .

多成分反応における使用

インドールは、さまざまな有機化合物の合成によく使用されます . 過去10年間で、複数の融合ヘテロ環骨格を組み込むことによる多環式構造の設計の可能性により、インドール誘導体の合成に向けた活発な研究が行われています . これにより、化学的および生物医学的関連性を持つ有望な新しいヘテロ環が生成されました .

蛍光体アプリケーション

2-(1H-インドール-3-イル)アセトニトリルベースのドナー-π-アクセプター蛍光体は、光学、熱、およびエレクトロルミネッセンス特性について合成および研究されています . これらの蛍光体は、高い蛍光量子収率と良好な熱安定性を示します .

オリゴヌクレオチド合成におけるユニバーサルベース

5-ニトロインドールは、オリゴヌクレオチド合成のためのユニバーサルベースアナログです . ユニバーサルベースとは、自然に存在する4つのDNA/RNA塩基とすべて同じようにペアを形成できるヌクレオチドのことです <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Safety and Hazards

将来の方向性

The future directions of 2-(5-nitro-1H-indol-3-yl)acetonitrile research could involve its potential applications in organic electronic materials due to their enormous potential applications in two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .

作用機序

Target of Action

2-(5-nitro-1H-indol-3-yl)acetonitrile, also known as 5-Nitroindole-3-acetonitrile, is a compound that belongs to the indole-3-acetic acid derivatives . These compounds are known to target interleukin-2 , a type of cytokine signaling molecule in the immune system. They play a crucial role in the regulation of white blood cells, or leukocytes, which are essential for the body’s immune response.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitroindole-3-acetonitrile may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

While the specific biochemical pathways affected by 5-Nitroindole-3-acetonitrile are not fully known, indole derivatives are known to be involved in a wide range of biological activities. This suggests that they may interact with multiple biochemical pathways. For instance, they could affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

The molecular and cellular effects of 5-Nitroindole-3-acetonitrile’s action depend on its specific biological activity. Given the wide range of activities associated with indole derivatives, the results of its action could be diverse. For instance, it could result in reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, prevented HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, or inhibited cholinesterase activity .

Action Environment

The action, efficacy, and stability of 5-Nitroindole-3-acetonitrile can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . Furthermore, the compound’s solubility can also impact its efficacy. For example, it has been reported that the synthesized imidazole derivatives, which include 5-Nitroindole-3-acetonitrile, have better solubility in common organic solvents but poor solubility in methanol and water .

特性

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289703 | |

| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-13-2 | |

| Record name | 5-Nitro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。